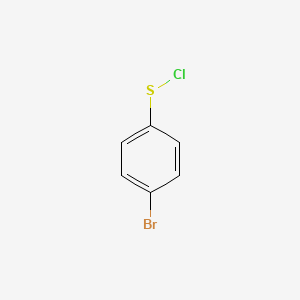

Benzenesulfenyl chloride, 4-bromo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzenesulfenyl chloride, 4-bromo- is a useful research compound. Its molecular formula is C6H4BrClS and its molecular weight is 223.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenesulfenyl chloride, 4-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfenyl chloride, 4-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

Benzenesulfenyl chloride, 4-bromo- has the molecular formula C6H4BrClS and a molecular weight of approximately 207.56 g/mol. The presence of bromine and chlorine atoms enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is primarily utilized in nucleophilic substitution reactions, which are essential for synthesizing more complex organic compounds.

Reactivity Studies

The compound's electrophilic nature allows it to undergo various reactions:

| Reaction Type | Nucleophile | Product Yield |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amine | 74% |

| Desulfitative Arylation | Indole Derivative | 62% |

These reactions demonstrate the utility of benzenesulfenyl chloride, 4-bromo- in generating diverse chemical entities with potential biological activities.

Synthetic Applications

-

Synthesis of Biaryl Compounds :

Benzenesulfenyl chloride, 4-bromo- is used in coupling reactions to synthesize biaryl compounds. For instance, its reaction with sodium benzenesulfinate has been reported to yield various biaryl derivatives with moderate to high yields . -

Desulfonylative Coupling :

The compound has been employed in desulfonylative coupling reactions using palladium catalysts. Studies have shown that heating benzenesulfonyl chlorides in the presence of palladium precursors facilitates the formation of biphenyl structures . -

HPLC Applications :

In analytical chemistry, benzenesulfenyl chloride, 4-bromo- can be separated using high-performance liquid chromatography (HPLC). This method is useful for isolating impurities during preparative separation processes .

Antibacterial Activity

Research indicates that derivatives of benzenesulfenyl chlorides exhibit significant antibacterial properties. For example:

- A study demonstrated that modifications at the para-position of benzenesulfenyl chlorides enhanced their activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 6.25 mg/L .

Anticancer Activity

In vitro studies have shown that compounds derived from benzenesulfenyl chlorides can inhibit cancer cell proliferation:

- A notable study evaluated the cytotoxicity of sulfonamide derivatives against breast cancer cell lines, revealing promising results with IC50 values significantly lower than those observed for normal human cells .

Case Studies

-

Synthesis and Antibacterial Efficacy :

A study reported synthesizing various benzenesulfonate derivatives from benzenesulfenyl chloride, 4-bromo-, which displayed potent activity against bacterial strains like E. faecalis. Modifications at the para-position were found to influence their antibacterial potency significantly . -

Cytotoxicity Assessment :

Another investigation assessed the cytotoxic effects of sulfonamide derivatives on normal lung fibroblasts (MRC-5). The most active compounds exhibited IC50 values exceeding 12.3 mg/L, indicating a favorable therapeutic index for further development as antibacterial agents .

Propiedades

Número CAS |

1762-76-1 |

|---|---|

Fórmula molecular |

C6H4BrClS |

Peso molecular |

223.52 g/mol |

Nombre IUPAC |

(4-bromophenyl) thiohypochlorite |

InChI |

InChI=1S/C6H4BrClS/c7-5-1-3-6(9-8)4-2-5/h1-4H |

Clave InChI |

STDOUHHCZSZDME-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1SCl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.